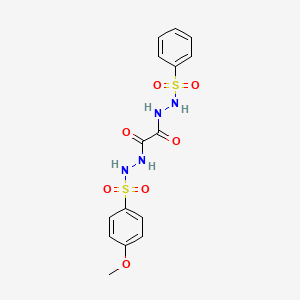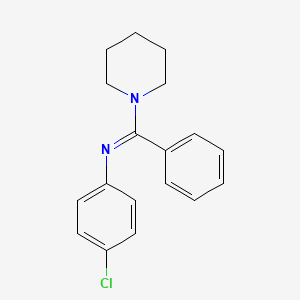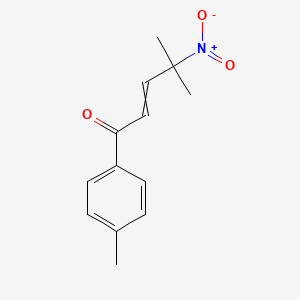
3',4'-Dihydroxy-5,6,7-trimethoxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,4’-Dihydroxy-5,6,7-trimethoxyflavone is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound’s molecular formula is C18H16O7, and it has a molecular weight of 344.32 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydroxy-5,6,7-trimethoxyflavone typically involves the use of flavone derivatives as starting materials. One common method includes the methylation of hydroxyl groups on the flavone structure using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of 3’,4’-Dihydroxy-5,6,7-trimethoxyflavone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification using techniques like column chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
3’,4’-Dihydroxy-5,6,7-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
科学研究应用
3’,4’-Dihydroxy-5,6,7-trimethoxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the characterization of plant extracts.
Biology: The compound is studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Research focuses on its anti-inflammatory, antioxidant, and anticancer properties, exploring its potential in treating various diseases.
作用机制
The mechanism of action of 3’,4’-Dihydroxy-5,6,7-trimethoxyflavone involves multiple molecular targets and pathways:
Anticancer: It induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory: The compound inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
相似化合物的比较
3’,4’-Dihydroxy-5,6,7-trimethoxyflavone is unique due to its specific substitution pattern on the flavone backbone. Similar compounds include:
Eupatorin (3’,5-Dihydroxy-4’,6,7-trimethoxyflavone): Known for its antiproliferative and anti-inflammatory activities.
Cirsilineol (5,4’-Dihydroxy-6,7,3’-trimethoxyflavone): Exhibits antioxidant and anti-inflammatory properties.
Eupatilin (5,7-Dihydroxy-3’,4’,6-trimethoxyflavone): Has anticancer, antioxidant, and neuroprotective effects.
These compounds share similar biological activities but differ in their specific molecular structures and substitution patterns, which can influence their potency and selectivity in various applications.
属性
CAS 编号 |
51145-79-0 |
|---|---|
分子式 |
C18H16O7 |
分子量 |
344.3 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-15-8-14-16(18(24-3)17(15)23-2)12(21)7-13(25-14)9-4-5-10(19)11(20)6-9/h4-8,19-20H,1-3H3 |
InChI 键 |
UJEJKGCTUWVBRI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


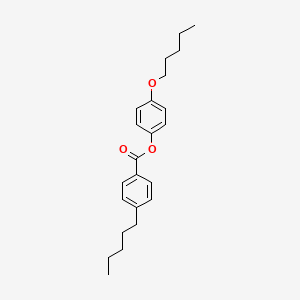



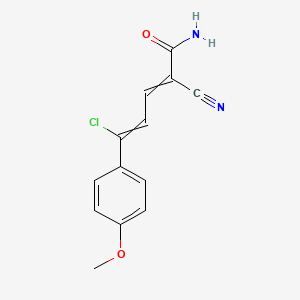

![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
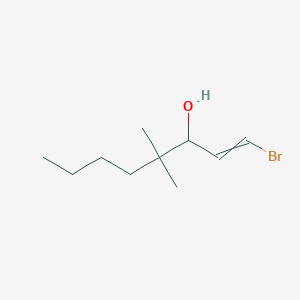
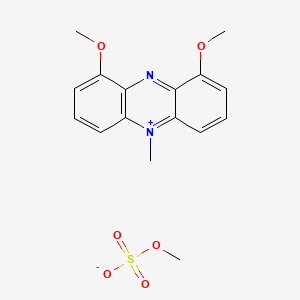
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
